(Z)-Viaminate

Beschreibung

Eigenschaften

IUPAC Name |

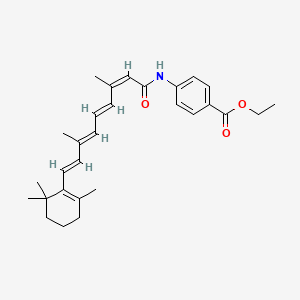

ethyl 4-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSMJNVXOITYPE-XWJHKTRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C2=C(CCCC2(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-Viaminate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viaminate, a synthetic retinoid, has garnered significant interest in the field of dermatology, particularly for its efficacy in the treatment of acne. As a derivative of all-trans-retinoic acid (ATRA), Viaminate modulates key cellular processes involved in the pathogenesis of this common skin condition. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of the all-trans isomer of Viaminate, which is the predominantly studied and clinically relevant form. While the user's initial query specified "(Z)-Viaminate," the available scientific literature overwhelmingly focuses on the all-trans or (all-E) stereoisomer. The synthesis of specific Z-isomers of retinoids is known to be challenging, and they are not the common form of this compound. Therefore, this guide will focus on the all-trans isomer, hereafter referred to as Viaminate.

This document details the compound's mechanism of action, including its role in regulating key signaling pathways. Furthermore, it provides detailed experimental protocols for the synthesis of Viaminate and for in vivo and in vitro assays used to characterize its biological effects.

Chemical Structure and Properties

Viaminate is chemically known as ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate. Its structure features a hydrophobic β-ionone ring and a polyene chain characteristic of retinoids, linked to an ethyl 4-aminobenzoate (B8803810) moiety via an amide bond.

Table 1: Physicochemical Properties of Viaminate

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₇NO₃ | [1] |

| Molecular Weight | 447.61 g/mol | [1] |

| IUPAC Name | ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | N/A |

| SMILES | CCOC(=O)c1ccc(cc1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C)CCCC2(C)C | [1] |

| InChI | InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ | [1] |

| InChIKey | VRSMJNVXOITYPE-FSDIUQKZSA-N | [1] |

| CAS Number | 53839-71-7 | N/A |

| Melting Point | Not definitively reported for Viaminate. For the related compound N-(4-ethoxyphenyl)-retinamide: 178-179 °C. For the starting material ethyl 4-aminobenzoate: 88-90 °C.[2] | N/A |

| Boiling Point | 619.4 ± 47.0 °C (Predicted) | [1] |

| pKa | 12.49 ± 0.70 (Predicted) | [1] |

| Solubility | Soluble in DMSO. | [1] |

| Appearance | Brown powder. | [3] |

Biological Activity and Mechanism of Action

Viaminate is primarily recognized for its therapeutic effects in acne. Its biological activities stem from its ability to regulate epithelial cell differentiation and proliferation, inhibit keratinization, reduce sebum secretion, and exert anti-inflammatory effects.[2]

Recent studies have elucidated two key signaling pathways through which Viaminate mediates its effects on keratinocytes:

-

S100A8/S100A9-MAPK Cascade: Viaminate has been shown to downregulate the expression of the damage-associated molecular patterns (DAMPs) S100A8 and S100A9. This, in turn, inhibits the activation of the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, leading to a reduction in keratinocyte proliferation and keratinization.[2]

-

TLR2/NF-κB and MAPK Pathways: Viaminate can inhibit the Toll-like receptor 2 (TLR2) signaling pathway. This inhibition prevents the activation of the nuclear factor-kappa B (NF-κB) and MAPK signaling cascades, which are crucial for the inflammatory response in acne.

Signaling Pathway Diagrams

Experimental Protocols

Synthesis of (all-E)-Viaminate

This protocol is adapted from a similar procedure for the synthesis of N-(4-ethoxyphenyl)-retinamide and is expected to yield (all-E)-Viaminate with high purity.[2]

Materials:

-

all-trans-Retinoic acid (ATRA)

-

Ethyl 4-aminobenzoate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask, dissolve all-trans-retinoic acid (1.0 equivalent) in a minimal amount of anhydrous DCM. Add a small volume of anhydrous DMF to ensure complete dissolution.

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), combine ethyl 4-aminobenzoate (0.8 equivalents), triethylamine (1.0 equivalent), 4-dimethylaminopyridine (0.6 equivalents), and EDCI (1.2 equivalents).

-

To this second flask, add a small volume of anhydrous DCM and anhydrous DMF to create a fine suspension.

-

Slowly add the solution of all-trans-retinoic acid to the suspension of ethyl 4-aminobenzoate and coupling reagents with continuous stirring.

-

Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure (all-E)-Viaminate.

In Vivo Rat Acne Model

This protocol describes the induction of an acne model in rats to evaluate the efficacy of Viaminate.[2]

Materials:

-

Sprague-Dawley rats

-

Propionibacterium acnes (P. acnes) culture

-

Artificial sebum (composed of cholesterol, triglycerides, wax esters, and squalene)

-

Viaminate solution for oral administration

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture P. acnes under anaerobic conditions to the desired concentration.

-

Acclimatize the rats for at least one week before the experiment.

-

On the day of induction, topically apply a mixture of the P. acnes culture and artificial sebum to the inner surface of the rats' ears.

-

Divide the rats into a control group and a Viaminate-treated group.

-

Administer Viaminate orally to the treatment group daily for a period of 30 days. The control group receives the vehicle (e.g., PBS) orally.

-

Monitor the rats' ears for signs of acne, such as erythema, edema, and the formation of comedones.

-

At the end of the treatment period, euthanize the rats and collect ear tissue samples for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining to assess epidermal thickness and inflammation) and molecular analysis (e.g., Western blot, qPCR).

In Vitro HaCaT Cell Proliferation and Keratinization Assay

This protocol details the use of the human keratinocyte cell line HaCaT to study the effects of Viaminate on cell proliferation and keratinization.[2]

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Heat-killed Propionibacterium acnes (HKP)

-

Viaminate solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Antibodies for Western blotting (e.g., against Ki67, keratin (B1170402) proteins)

-

Reagents for quantitative PCR (qPCR)

Procedure:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

To induce a pro-inflammatory and pro-proliferative state, treat the cells with an appropriate concentration of HKP.

-

Concurrently, treat the cells with various concentrations of Viaminate or vehicle control.

-

After a desired incubation period (e.g., 24-48 hours), assess cell viability and proliferation using the MTT assay.

-

For molecular analysis, lyse the cells to extract protein and RNA.

-

Perform Western blotting to analyze the expression levels of proliferation markers (e.g., Ki67) and keratinization-related proteins.

-

Use qPCR to analyze the gene expression of relevant targets, such as S100A8 and S100A9.

Conclusion

(all-E)-Viaminate is a promising synthetic retinoid with a well-defined chemical structure and significant biological activity against acne. Its mechanism of action involves the modulation of key inflammatory and proliferative signaling pathways in keratinocytes, specifically the S100A8/S100A9-MAPK and TLR2/NF-κB/MAPK pathways. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound, facilitating further research and development in the field of dermatology. This comprehensive technical overview serves as a valuable resource for scientists and drug development professionals working with Viaminate and related retinoids.

References

- 1. 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide CAS#: 251441-94-8 [amp.chemicalbook.com]

- 2. One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up [mdpi.com]

- 3. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Discovery and Synthesis of Viaminate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retinoid compound Viaminate, with a focus on its synthesis. While the discovery of individual retinoids is part of the broader history of vitamin A research, this document details the chemical preparation of Viaminate. The synthesis pathways, experimental protocols, and relevant biological signaling pathways are presented to support research and development in related fields.

Introduction to Viaminate

Viaminate, also known by its chemical name N-(4-Ethoxycarbonylphenyl)retinamide, is a synthetic derivative of vitamin A.[1][2] It belongs to the retinoid class of compounds, which are known to play crucial roles in vision, cell growth and differentiation, and immune function.[1] Viaminate is used as a pharmaceutical agent for treating severe acne and other keratinization disorders.[2][3] It is typically a yellow or almost yellow crystalline powder and is sensitive to light.[2][4]

There is no readily available information on a specific isomer designated as "(Z)-Viaminate" in scientific literature or chemical databases. The established synthesis methods for Viaminate start from all-trans-retinoic acid, leading to the all-trans isomer of the final product. Therefore, this guide will focus on the synthesis of all-trans-Viaminate.

Synthesis Pathways and Experimental Protocols

The synthesis of Viaminate can be achieved through the formation of an amide bond between a retinoic acid derivative and an aniline (B41778) derivative. Two primary methods are detailed below: a classical approach involving an acyl chloride intermediate and a modern one-step coupling reaction.

Synthesis via Retinoyl Chloride Intermediate

This industrial-scale method involves the conversion of all-trans-retinoic acid to retinoyl chloride, which is then reacted with ethyl 4-aminobenzoate (B8803810) (benzocaine) to form Viaminate.

Experimental Protocol:

A detailed industrial production method for Viaminate is described as follows:

In a reaction tank, 400 kg of N,N-dimethylformamide (DMF), 24 kg (145.4 mol) of benzocaine, and 50 kg of 4-dimethylaminopyridine (B28879) (DMAP) are combined. To this mixture, 35 kg (109.8 mol) of Vitamin A chloride (retinoyl chloride), diluted with an appropriate amount of DMF, is slowly added at a temperature of 5-10 °C. After the addition is complete, the reaction mixture is maintained at 15-20 °C for 5 hours. Following the reaction, vacuum distillation is performed to remove the solvent, resulting in the separation of a large amount of solid. To this solid, 60 kg of 95% ethyl acetate (B1210297) is added, and the mixture is stirred, cooled for crystallization, centrifuged, washed, and dried to obtain the final product.[5]

Quantitative Data:

| Parameter | Value |

| Starting Materials | |

| N,N-dimethylformamide | 400 kg |

| Benzocaine | 24 kg (145.4 mol) |

| 4-dimethylaminopyridine | 50 kg |

| Vitamin A chloride | 35 kg (109.8 mol) |

| Reaction Conditions | |

| Temperature (addition) | 5 - 10 °C |

| Temperature (reaction) | 15 - 20 °C |

| Reaction Time | 5 hours |

| Product | |

| Final Product | Viaminate |

| Yield | 43.4 kg (88.2%) |

| Purity | 99.6% |

Synthesis Pathway Diagram:

Caption: Synthesis of Viaminate via a retinoyl chloride intermediate.

One-Step Synthesis using a Coupling Agent

A more recent and scalable laboratory procedure involves the direct coupling of all-trans-retinoic acid and ethyl 4-aminobenzoate using a carbodiimide (B86325) coupling agent.[6][7]

Experimental Protocol:

All-trans-retinoic acid (335.3 mg, 1.12 mmol) is dissolved in 6 mL of dichloromethane (B109758) (DCM), with complete dissolution achieved upon the addition of 2 mL of N,N-dimethylformamide (DMF). In a separate, flamed and nitrogen-stream-purged test tube equipped with a magnetic stirrer, ethyl 4-aminobenzoate (161.5 mg, 0.9301 mmol) is mixed with triethylamine (B128534) (TEA; 94.1 mg, 0.9301 mmol, 129 µL), 4-dimethylaminopyridine (DMAP; 68.1 mg, 0.5581 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI; 214.0 mg, 1.12 mmol) in DCM (1 mL) and DMF (1.5 mL), forming a fine suspension.[6][7]

Quantitative Data:

| Parameter | Value |

| Starting Materials | |

| all-trans-Retinoic Acid | 335.3 mg (1.12 mmol) |

| Ethyl 4-aminobenzoate | 161.5 mg (0.9301 mmol) |

| Triethylamine (TEA) | 94.1 mg (0.9301 mmol) |

| 4-dimethylaminopyridine (DMAP) | 68.1 mg (0.5581 mmol) |

| EDCI | 214.0 mg (1.12 mmol) |

| Solvents | |

| Dichloromethane (DCM) | 7 mL |

| N,N-dimethylformamide (DMF) | 3.5 mL |

| Product | |

| Final Product | N-(4-ethoxyphenyl)-retinamide (Viaminate) |

| Yield | 390.2 mg (99.99%) |

| Purity | 100% by HPLC |

Synthesis Pathway Diagram:

Caption: One-step synthesis of Viaminate using a coupling agent.

Retinoid Signaling Pathway

Viaminate, as a retinoid, is expected to exert its biological effects through the retinoid signaling pathway. This pathway is crucial for regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[8]

The signaling cascade is initiated when retinol (B82714) (vitamin A) is transported into the target cell. Inside the cell, retinol is oxidized to retinoic acid. Retinoic acid then enters the nucleus and binds to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10]

Signaling Pathway Diagram:

Caption: The general retinoid signaling pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. API - Jinzhou Jiutai Pharmaceutical Co., Ltd [jt-pharm.com]

- 5. Viaminate synthesis - chemicalbook [chemicalbook.com]

- 6. One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-Viaminate: A Novel Retinoic Acid Derivative for Dermatological Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(Z)-Viaminate is a novel, third-generation retinoic acid derivative developed in China, demonstrating significant promise in the treatment of acne vulgaris. As a systemic retinoid, it modulates epithelial cell differentiation and proliferation, inhibits keratinization, reduces sebum secretion, and exerts anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and detailed experimental protocols for its preclinical evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in further exploring the therapeutic potential of this compound.

Introduction

Retinoids, a class of compounds derived from vitamin A, are fundamental in the regulation of various biological processes, including cell growth, differentiation, and immune function. Their therapeutic application in dermatology, particularly for the treatment of acne, psoriasis, and other disorders of keratinization, is well-established. This compound emerges as a significant advancement in this class, offering comparable efficacy to established retinoids like isotretinoin (B22099) but with a potentially more favorable safety profile.[1] This document serves as a core technical resource on this compound.

Mechanism of Action

This compound's therapeutic effects in acne are attributed to its modulation of key signaling pathways involved in inflammation and keratinocyte activity. Preclinical studies have elucidated two primary mechanisms of action.

Inhibition of the S100A8/S100A9-MAPK Signaling Cascade

This compound has been shown to downregulate the expression of the pro-inflammatory proteins S100A8 and S100A9.[2] These proteins are known to be upregulated in acne lesions and play a crucial role in amplifying the inflammatory response. By inhibiting S100A8 and S100A9, this compound subsequently suppresses the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, including p38, JNK, and ERK1/2.[2][3] This inhibition leads to a reduction in keratinocyte proliferation and abnormal keratinization, key pathogenic factors in acne.[2][3]

Inhibition of the TLR2/NF-κB and MAPK Signaling Pathways

Propionibacterium acnes (P. acnes), a bacterium implicated in the pathogenesis of acne, can activate Toll-like receptor 2 (TLR2) on keratinocytes. This activation triggers downstream inflammatory signaling through the nuclear factor-kappa B (NF-κB) and MAPK pathways.[3][4] this compound has been demonstrated to inhibit the TLR2-mediated activation of both the NF-κB and MAPK pathways.[3][4] This dual inhibition leads to a reduction in the inflammatory response and a decrease in P. acnes-induced keratinocyte proliferation.[3]

Quantitative Data

Pharmacokinetic Profile

A clinical study in healthy Chinese subjects has characterized the pharmacokinetic profile of orally administered this compound. The key parameters are summarized in the table below. The study revealed that food significantly increases the absorption of this compound.

| Parameter | 50 mg (Fasted) | 50 mg (Fed) | 100 mg (Fasted) | 150 mg (Fasted) |

| Cmax (ng/mL) | 1.4 | 18.4 | 2.8 | 4.1 |

| Tmax (h) | 3.1 | 3.8 | 3.3 | 3.5 |

| AUC0-t (ng·h/mL) | 8.4 | 57.5 | 16.5 | 24.8 |

| t1/2 (h) | 4.2 | 4.5 | 4.3 | 4.6 |

| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life. |

Clinical Efficacy and Safety

A multi-center, randomized, double-blind clinical trial compared the efficacy and safety of this compound with isotretinoin for the treatment of moderate to severe acne vulgaris over a 6-week period.[1]

| Parameter | This compound (50 mg, tid) | Isotretinoin (10 mg, bid) | p-value |

| Efficacy Rate (Week 6) | 51.0% | 57.0% | >0.05 |

| Reduction in Inflammatory Lesions | Slower | Faster | <0.05 |

| Adverse Event Rate | 36.53% | 68.81% | <0.001 |

| tid: three times a day; bid: twice a day. |

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general method for the synthesis of retinoic acid derivatives can be adapted. This representative protocol is based on established organometallic coupling reactions.

Materials:

-

β-ionone

-

Vinyl magnesium bromide

-

Triethyl phosphonoacetate

-

Sodium hydride

-

Appropriate solvents (e.g., THF, DMF)

-

Reagents for purification (e.g., silica (B1680970) gel)

Procedure:

-

Synthesis of C15 Aldehyde: React β-ionone with vinyl magnesium bromide to form the corresponding vinyl alcohol. Oxidize the alcohol to the C15 aldehyde.

-

Wittig-Horner Reaction: Deprotonate triethyl phosphonoacetate with a strong base like sodium hydride. React the resulting ylide with the C15 aldehyde to form the ethyl ester of the retinoic acid derivative.

-

Isomer Separation: The Wittig-Horner reaction will likely produce a mixture of (E) and (Z) isomers. The desired this compound isomer must be separated using column chromatography.

-

Saponification: Hydrolyze the ethyl ester of this compound to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

-

Purification: Purify the final product by recrystallization or column chromatography.

Propionibacterium acnes-Induced Acne Model in Rats

This protocol describes the induction of an acneiform inflammatory response in rat ears.

Materials:

-

Male Sprague-Dawley rats (6-8 weeks old)

-

Propionibacterium acnes (ATCC 6919)

-

Thioglycollate broth

-

Artificial sebum (containing oleic acid, triolein, and squalene)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture of P. acnes: Culture P. acnes anaerobically in thioglycollate broth at 37°C for 48-72 hours.

-

Preparation of Inoculum: Harvest the bacteria by centrifugation, wash with PBS, and resuspend to a concentration of 1 x 10⁸ CFU/mL.

-

Induction of Acne:

-

For 30 consecutive days, topically apply 50 µL of artificial sebum to the inner surface of the rat's right ear.

-

On day 15, intradermally inject 20 µL of the P. acnes suspension into the sebum-treated ear.

-

The left ear can serve as a control and receive only the vehicle.

-

-

Treatment: Administer this compound or vehicle orally to the rats daily from day 15 to day 30.

-

Evaluation: Monitor ear thickness and erythema throughout the experiment. At the end of the study, collect ear tissue for histological analysis, Western blotting, and qPCR.

Western Blotting for S100A8/A9 and MAPK Pathway Proteins

Materials:

-

Rat ear tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-S100A8, anti-S100A9, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Homogenize ear tissue in lysis buffer and determine protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Blocking: Block membranes in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate membranes with primary antibodies overnight at 4°C.

-

Wash membranes with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash membranes and detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Perform densitometric analysis of the bands and normalize to the loading control.

Quantitative PCR (qPCR) for S100A8 and S100A9 Gene Expression

Materials:

-

Rat ear tissue

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for S100A8, S100A9, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from ear tissue and reverse transcribe it into cDNA.

-

qPCR: Perform qPCR using the appropriate primers and master mix.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Safety and Tolerability

Clinical data suggests that this compound is generally well-tolerated, with a lower incidence of adverse effects compared to isotretinoin.[1] The most common side effects are mild and include dry mouth and dizziness.[1] However, as a retinoid, this compound is expected to be teratogenic and should be used with extreme caution in females of childbearing potential. A fatal case of hepatotoxicity has been reported in a patient taking Viaminate for over two months, highlighting the importance of monitoring liver function during therapy.

Conclusion

This compound represents a promising novel retinoic acid derivative for the treatment of acne. Its mechanism of action, targeting key inflammatory and proliferative pathways, provides a strong rationale for its clinical efficacy. The available pharmacokinetic and clinical data suggest a favorable profile, particularly in terms of safety, when compared to older-generation retinoids. The experimental protocols detailed in this guide provide a framework for further preclinical investigation into the properties and potential applications of this compound. Further research is warranted to fully elucidate its long-term safety and efficacy and to explore its potential in other dermatological conditions.

References

- 1. CN1097985A - Viaminate soft capsule and manufacturing process thereof - Google Patents [patents.google.com]

- 2. WO2002044140A1 - Practical and efficient synthetic method of retinoic acid and its derivatives - Google Patents [patents.google.com]

- 3. Viaminate Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

The Biological Activity of (Z)-Viaminate on Sebaceous Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Viaminate, a synthetic retinoid developed in China, has demonstrated clinical efficacy in the treatment of acne vulgaris. Its mechanism of action is primarily attributed to its anti-inflammatory, anti-proliferative, and sebum-reducing properties. This technical guide provides an in-depth overview of the current understanding of the biological activity of this compound with a specific focus on its effects on sebaceous glands. While direct in vitro studies on human sebocytes are limited in the public domain, this document synthesizes available data from in vivo models and studies on related cell types to elucidate its mechanism of action. This guide includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways involved.

Introduction

Acne vulgaris is a multifactorial skin disorder characterized by follicular hyperkeratinization, increased sebum production, and inflammation driven by Propionibacterium acnes (P. acnes). Sebaceous glands, the primary producers of sebum, are key players in the pathophysiology of acne. Retinoids, a class of compounds derived from vitamin A, are a cornerstone of acne therapy due to their ability to normalize follicular differentiation, reduce sebum production, and exert anti-inflammatory effects. This compound is a novel vitamin A acid drug that has been clinically used for acne treatment.[1][2] This guide explores its biological activities pertinent to sebaceous gland function.

Quantitative Data on the Effects of this compound

Quantitative data on the direct effects of this compound on human sebocytes in vitro are not extensively available in peer-reviewed literature. However, in vivo studies on a rat acne model provide valuable insights into its efficacy in reducing sebum-related parameters.

| Parameter | Animal Model | Treatment | Duration | Outcome | Citation |

| Subcutaneous Oil | Rat Ear Acne Model | This compound | 30 days | Significant Improvement (Reduction) | [1][3] |

| Triglyceride (TG) Accumulation | Rat Ear Acne Model | This compound | 30 days | Significant Improvement (Reduction) | [1][3] |

Signaling Pathways Modulated by this compound

Current research suggests that this compound exerts its effects, at least in part, by modulating inflammatory pathways in keratinocytes that are also relevant to the inflammatory component of acne involving sebaceous glands. The primary signaling cascades identified are the Toll-like receptor 2 (TLR2)-mediated pathways.

Inhibition of the TLR2/NF-κB and MAPK Signaling Pathways

P. acnes can activate TLR2 on the surface of keratinocytes, leading to the activation of downstream inflammatory pathways. This compound has been shown to inhibit this cascade.

-

TLR2/NF-κB Pathway: Activation of TLR2 by P. acnes triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines. This compound inhibits the activation of NF-κB.[3][4]

-

TLR2/MAPK Pathway: TLR2 activation also stimulates the mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK1/2. These kinases are involved in cell proliferation and inflammation. This compound suppresses the activation of the MAPK pathway.[3][4]

Figure 1. this compound inhibits P. acnes-induced inflammatory signaling pathways.

Regulation of the S100A8/S100A9-MAPK Cascade

This compound has also been shown to downregulate the expression of S100A8 and S100A9, which are calcium-binding proteins involved in inflammatory processes. This downregulation, in turn, inhibits the MAPK pathway.[1][2]

Figure 2. this compound modulates the S100A8/S100A9-MAPK signaling cascade.

Experimental Protocols

In Vivo Rat Ear Model for Acne

This model is used to assess the efficacy of anti-acne agents in vivo.[1][2]

Workflow:

Figure 3. Workflow for the in vivo rat ear model for acne studies.

Protocol:

-

Induction of Acne: A suspension of P. acnes combined with artificial sebum is topically applied to the ears of rats for a specified period to induce acne-like lesions.

-

Treatment: A solution or cream containing this compound is applied topically to the affected ear, or administered orally, daily for the duration of the study (e.g., 30 days). A control group receives a vehicle without the active ingredient.

-

Evaluation: At the end of the treatment period, the following parameters are assessed:

-

Histological Analysis: Ear tissue is excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate epidermal thickness and follicular hyperkeratosis.

-

Lipid Analysis: Lipids are extracted from the ear tissue and analyzed for triglyceride and other lipid components using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

-

Data Analysis: The results from the this compound-treated group are statistically compared to the control group to determine the significance of the effects.

In Vitro Human Sebocyte Culture and Assays

Immortalized human sebocyte cell lines (e.g., SZ95) are valuable tools for studying the direct effects of compounds on sebaceous gland cells.

4.2.1. Sebocyte Proliferation Assay (MTT Assay)

-

Cell Culture: Human sebocytes are cultured in appropriate media until they reach a desired confluency.

-

Treatment: The cells are treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

4.2.2. Lipid Synthesis Assay (Nile Red Staining)

-

Cell Culture and Treatment: Sebocytes are cultured and treated with this compound as described above.

-

Nile Red Staining: The cells are fixed and stained with Nile Red, a fluorescent dye that accumulates in intracellular lipid droplets.

-

Fluorescence Microscopy: The stained cells are visualized using a fluorescence microscope, and the intensity of the fluorescence is quantified to assess the level of lipid accumulation.

Conclusion and Future Directions

This compound is a promising therapeutic agent for acne, with demonstrated efficacy in reducing sebum-related parameters in vivo. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways, including the TLR2/NF-κB and MAPK cascades. While the current body of research provides a strong foundation, further studies are warranted to fully elucidate the direct effects of this compound on human sebocyte proliferation, differentiation, and lipogenesis. Future research should focus on:

-

In vitro studies using human sebocyte cell lines to determine the dose-dependent effects of this compound on cell viability, proliferation, and lipid synthesis.

-

Transcriptomic and proteomic analyses of this compound-treated sebocytes to identify novel molecular targets and signaling pathways.

-

Clinical trials with robust quantitative measurements of sebum production to confirm the in vivo efficacy in human subjects.

A deeper understanding of the molecular mechanisms underlying the effects of this compound on sebaceous glands will pave the way for the development of more targeted and effective therapies for acne and other seborrhea-related skin disorders.

References

(Z)-Viaminate: A Comprehensive Technical Guide on its Role in Skin Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Viaminate, a synthetic retinoid developed in China, has demonstrated significant potential in the regulation of skin cell differentiation and proliferation.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its role in modulating key signaling pathways involved in keratinocyte function. The document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the molecular pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development who are interested in the therapeutic potential of this compound for various skin disorders.

Introduction

This compound is a vitamin A acid derivative that has been clinically utilized for the treatment of acne.[1][2][3] Its therapeutic effects are attributed to its ability to regulate epithelial cell differentiation and proliferation, inhibit keratinization, and reduce sebum secretion.[1][2][3] At a molecular level, this compound exerts its effects through the modulation of complex signaling networks within skin cells, primarily keratinocytes. This guide will delve into the specifics of these interactions, providing a detailed examination of the S100A8/S100A9-MAPK and TLR2/NF-κB signaling pathways, which have been identified as key targets of this compound's action.[1][2][3]

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action involves the modulation of two critical signaling pathways that are often dysregulated in inflammatory skin conditions like acne.

Inhibition of the S100A8/S100A9-MAPK Signaling Cascade

This compound has been shown to significantly downregulate the expression of the pro-inflammatory proteins S100A8 and S100A9 in both in vivo and in vitro models.[1][3] This downregulation, in turn, suppresses the activation of the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, including p38, JNK, and ERK1/2.[1][3] The inhibition of this pathway leads to a reduction in keratinocyte proliferation and abnormal keratinization, key pathological features of acne.[1][3]

Attenuation of the TLR2/NF-κB Signaling Pathway

This compound also targets the Toll-like receptor 2 (TLR2) signaling pathway, which is a key component of the innate immune response and is activated by pathogens such as Propionibacterium acnes (P. acnes).[2] By inhibiting TLR2, this compound prevents the activation of the downstream nuclear factor-kappa B (NF-κB) pathway.[2] This, in turn, reduces the expression of pro-inflammatory cytokines and further contributes to the suppression of the MAPK pathway, ultimately ameliorating the inflammatory response in acne.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on key molecular markers in skin cell differentiation and inflammation.

Table 1: Effect of this compound on Gene Expression in a Rat Acne Model

| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Model) | p-value |

| S100A8 | Model | 1.00 | - |

| This compound | ↓ 0.45 | < 0.01 | |

| S100A9 | Model | 1.00 | - |

| This compound | ↓ 0.52 | < 0.01 |

Data derived from qPCR analysis of skin tissue from a P. acnes-induced rat acne model treated with this compound for 30 days.[1]

Table 2: Effect of this compound on Protein Expression in a Rat Acne Model

| Protein | Treatment Group | Relative Protein Expression (Optical Density vs. Model) | p-value |

| S100A9 | Model | 1.00 | - |

| This compound | ↓ 0.58 | < 0.01 | |

| p-p38 MAPK | Model | 1.00 | - |

| This compound | ↓ 0.62 | < 0.01 | |

| p-JNK | Model | 1.00 | - |

| This compound | ↓ 0.55 | < 0.01 | |

| p-ERK1/2 | Model | 1.00 | - |

| This compound | ↓ 0.68 | < 0.01 | |

| Vimentin | Model | 1.00 | - |

| This compound | ↓ 0.65 | < 0.05 | |

| Keratin 7 (KRT7) | Model | 1.00 | - |

| This compound | ↑ 1.40 | < 0.05 |

Data derived from Western blot analysis of skin tissue from a P. acnes-induced rat acne model treated with this compound for 30 days.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vivo Rat Ear Acne Model

This protocol describes the induction of an acne model in rats to evaluate the efficacy of this compound.

Materials:

-

Sprague-Dawley rats (male, 180-220 g)

-

Propionibacterium acnes (ATCC 6919)

-

Artificial sebum (composition can be formulated based on literature)

-

This compound

-

Standard laboratory equipment for animal handling, injections, and tissue collection.

Procedure:

-

Acclimatization: Acclimatize rats to laboratory conditions for one week prior to the experiment.

-

Model Induction:

-

On day 1, anesthetize the rats and intradermally inject 100 µL of P. acnes suspension (1 x 10⁸ CFU/mL in PBS) into the inner side of the right ear.

-

Apply 50 µL of artificial sebum to the same area daily for 30 days.

-

-

Treatment:

-

Divide the rats into three groups: Control, Model, and this compound.

-

Administer this compound (20 mg/kg) or vehicle control orally by gavage daily for 30 days, starting from day 1.

-

-

Evaluation:

-

On day 30, euthanize the rats and collect the ear tissue.

-

Measure ear thickness and score for erythema and inflammation.

-

Fix a portion of the tissue in 10% formalin for histological analysis (Hematoxylin and Eosin staining).

-

Snap-freeze the remaining tissue in liquid nitrogen for molecular analysis (qPCR and Western blotting).

-

In Vitro HaCaT Cell Culture and Treatment

This protocol details the culture of human keratinocytes (HaCaT cells) and their treatment with this compound to assess its effects on cell proliferation and signaling pathways.

Materials:

-

HaCaT (human keratinocyte) cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Heat-killed P. acnes

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

Procedure:

-

Cell Culture:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Subculture the cells when they reach 80-90% confluency.

-

-

Cell Treatment:

-

Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction).

-

Once the cells reach the desired confluency, replace the medium with serum-free DMEM for 12 hours to synchronize the cells.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) with or without heat-killed P. acnes for 24 hours.

-

-

Cell Viability Assay (MTT):

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

RNA and Protein Extraction:

-

For qPCR and Western blot analysis, wash the cells in 6-well plates with cold PBS and lyse them using appropriate lysis buffers for RNA and protein extraction.

-

Quantitative Real-Time PCR (qPCR)

Procedure:

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from ear tissue or HaCaT cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

-

The reaction mixture should contain cDNA template, forward and reverse primers for the target genes (e.g., S100A8, S100A9) and a housekeeping gene (e.g., GAPDH), and SYBR Green master mix.

-

Use a standard thermal cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Western Blotting

Procedure:

-

Protein Extraction and Quantification:

-

Extract total protein from ear tissue or HaCaT cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against S100A9, p-p38, p-JNK, p-ERK1/2, Vimentin, Keratin 7, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

This compound demonstrates a multi-faceted mechanism of action in the context of skin cell differentiation and inflammation. Its ability to concurrently inhibit the S100A8/S100A9-MAPK and TLR2/NF-κB signaling pathways provides a strong rationale for its clinical efficacy in acne and suggests its potential for other inflammatory skin disorders. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the development of novel dermatological drugs. Future studies should aim to further elucidate the precise molecular interactions of this compound and explore its efficacy and safety in well-controlled clinical trials for a broader range of skin conditions.

References

An In-Depth Technical Guide to the Initial In-Vitro Studies of Viaminate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro studies of Viaminate, a retinoic acid derivative. The document focuses on its mechanism of action in keratinocytes, particularly in the context of acne treatment. It details the experimental protocols used to elucidate its effects and presents the quantitative data in a clear, tabular format. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of Viaminate's biological activity.

Introduction

Viaminate, a vitamin A acid drug developed in China, has been utilized in the clinical setting for the treatment of acne.[1][2] Its therapeutic effects are attributed to its ability to regulate epithelial cell differentiation and proliferation, inhibit keratinization, reduce sebum secretion, and exert anti-inflammatory and immunological control.[1][2] Initial in-vitro studies have been crucial in elucidating the molecular mechanisms underpinning these effects, particularly in the context of Propionibacterium acnes (P. acnes)-induced cellular responses.

Mechanism of Action

In-vitro studies have revealed that Viaminate's therapeutic effects on acne are mediated through the modulation of specific signaling pathways in human keratinocytes (HaCaT cells). The primary mechanisms identified involve the inhibition of inflammatory and proliferative pathways triggered by P. acnes.

Inhibition of the TLR2-Mediated NF-κB and MAPK Pathways

Viaminate has been shown to ameliorate P. acnes-induced acne by inhibiting the proliferation and inflammatory response of keratinocytes.[3][4] This is achieved through the deactivation of the Toll-like receptor 2 (TLR2)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] Overexpression of TLR2 has been demonstrated to attenuate the inhibitory effects of Viaminate, confirming TLR2 as a key target.[3][4]

The MAPK cascade components suppressed by Viaminate include MAPK p38, c-Jun N-terminal kinase (JNK), and extracellular regulated kinase 1/2 (ERK1/2).[2][4]

Regulation of the S100A8/S100A9-MAPK Cascade

Further studies have shown that Viaminate can modulate the S100A8 and S100A9 proteins to inhibit the activation of the MAPK pathway.[1][2] This action leads to the inhibition of keratinocyte proliferation and keratinization.[1][2] The administration of an S100A8 and S100A9 complex protein was found to reverse the inhibitory effects of Viaminate, highlighting the significance of this pathway.[1][2]

Experimental Protocols

The following section details the methodologies for the key in-vitro experiments conducted to evaluate the efficacy of Viaminate.

Cell Culture and Treatment

-

Cell Line: Human keratinocytes (HaCaT cells) were utilized for the in-vitro acne model.

-

Induction of Acne Model: An in-vitro psoriasis cell model was established by stimulating HaCaT cells with 100 ng/ml of IL-22 in serum-free DMEM for 24 hours after a 24-hour starvation period in serum-free DMEM.[1] In other experiments, heat-killed P. acnes (HKP) was used to stimulate HaCaT cells.

-

Viaminate Treatment: Viaminate was administered to the cell cultures at various concentrations to assess its effects on the stimulated cells.

Cell Proliferation and Viability Assay (MTT Assay)

-

Objective: To determine the effect of Viaminate on the proliferation and viability of HaCaT cells stimulated with heat-killed P. acnes.

-

Method: The MTT assay was employed to screen the concentrations of HKP and Viaminate and to determine the regulatory effect of Viaminate on the HKP-stimulated activity of HaCaT cells.[5]

Western Blotting

-

Objective: To quantify the expression levels of key proteins involved in the signaling pathways affected by Viaminate.

-

Method: Western blotting was used to detect the expression of Ki67 (a proliferation marker), S100A8, S100A9, and components of the MAPK pathway (p38, JNK, ERK1/2).[1][2][5]

Immunofluorescence Assay

-

Objective: To visualize the expression and localization of specific proteins within the HaCaT cells.

-

Method: An immunofluorescence assay was performed to detect the expression and localization of vimentin (B1176767) and keratin (B1170402) 7 (KRT7) proteins in the cells.[5]

Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the gene expression levels of S100A8 and S100A9.

-

Method: qPCR was conducted to confirm the downregulation of S100A8 and S100A9 genes following Viaminate treatment.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative findings from the in-vitro studies of Viaminate.

Table 1: Effect of Viaminate on Protein Expression in HaCaT Cells

| Protein Target | Experimental Condition | Result | Reference |

| Ki67 | P. acnes-stimulated | Decreased expression | [5] |

| S100A8 | P. acnes-stimulated | Inhibited expression | [1][2] |

| S100A9 | P. acnes-stimulated | Inhibited expression | [1][2] |

| MAPK p38 | P. acnes-stimulated | Suppressed expression | [2] |

| JNK | P. acnes-stimulated | Suppressed expression | [2] |

| ERK1/2 | P. acnes-stimulated | Suppressed expression | [2] |

| Vimentin | P. acnes-stimulated | Altered expression/localization | [5] |

| Keratin 7 (KRT7) | P. acnes-stimulated | Altered expression/localization | [5] |

Table 2: Effect of Viaminate on Gene Expression in HaCaT Cells

| Gene Target | Experimental Condition | Result | Reference |

| S100A8 | P. acnes-stimulated | Significantly downregulated | [1][2] |

| S100A9 | P. acnes-stimulated | Significantly downregulated | [1][2] |

Conclusion

The initial in-vitro studies of Viaminate provide significant insights into its molecular mechanisms of action in the context of acne treatment. By targeting the TLR2-mediated NF-κB and MAPK pathways, as well as the S100A8/S100A9-MAPK cascade, Viaminate effectively inhibits the proliferation and inflammatory responses of keratinocytes induced by P. acnes. The experimental data robustly support its role in regulating key cellular processes involved in the pathogenesis of acne. These findings establish a strong foundation for further research and development of Viaminate as a targeted therapy for acne and potentially other inflammatory skin disorders.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Viaminate Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Viaminate ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats | springermedizin.de [springermedizin.de]

- 4. Viaminate ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(Z)-Viaminate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Viaminate, a geometric isomer of Viaminate, is a retinoid derivative with significant implications for dermatological and inflammatory conditions. This document provides a comprehensive technical overview of this compound, including its chemical identity, molecular weight, and detailed insights into its mechanism of action. Drawing from recent studies on its all-trans counterpart, this guide outlines the key signaling pathways modulated by Viaminate, presents detailed experimental protocols for its study, and summarizes relevant quantitative data. This whitepaper is intended to serve as a foundational resource for researchers engaged in the study and development of retinoid-based therapeutics.

Chemical Identity and Properties

This compound is a stereoisomer of Viaminate, which is chemically designated as ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate. The "(Z)" designation typically refers to the cis configuration at one of the double bonds in the polyene chain, most commonly the 13-cis isomer in related retinoids.

| Identifier | Value | Citation |

| Compound Name | This compound | |

| Synonym | 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide | |

| CAS Number | 251441-94-8 | |

| Molecular Formula | C29H37NO3 | [1] |

| Molecular Weight | 447.61 g/mol | [1] |

| Parent Compound (all-trans) | Viaminate | [1] |

| Parent CAS Number | 53839-71-7 | [1] |

Mechanism of Action and Signaling Pathways

Recent research on Viaminate (all-trans isomer) has elucidated its significant role in modulating inflammatory pathways, particularly in the context of acne treatment. Viaminate has been shown to ameliorate Propionibacterium acnes-induced acne by inhibiting key inflammatory signaling cascades.[2] The primary mechanisms involve the Toll-like receptor 2 (TLR2) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Inhibition of the TLR2/NF-κB Signaling Pathway

Viaminate is understood to exert its anti-inflammatory effects by targeting the TLR2 receptor, a key sensor in the innate immune response to bacterial pathogens like P. acnes. Activation of TLR2 typically leads to the recruitment of adaptor proteins, culminating in the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines. Viaminate intervenes in this process, leading to a downstream reduction in the inflammatory response.

Caption: Inhibition of the TLR2/NF-κB pathway by this compound.

Modulation of the MAPK and S100A8/S100A9 Signaling Pathways

Viaminate also influences the MAPK signaling cascade, which is involved in cellular proliferation and inflammation. Specifically, it has been found to downregulate the expression of S100A8 and S100A9, two calcium-binding proteins that act as damage-associated molecular patterns (DAMPs) and are upstream regulators of the MAPK pathway in inflammatory conditions. By reducing S100A8/S100A9 levels, Viaminate leads to decreased activation of key MAPK members like p38, JNK, and ERK1/2, thereby inhibiting keratinocyte proliferation and keratinization.

Caption: Viaminate's modulation of the S100A8/A9-MAPK pathway.

Experimental Protocols

The following protocols are based on methodologies described in studies of Viaminate's effects on acne models.

Animal Model of P. acnes-Induced Acne

-

Subjects: Male Sprague-Dawley rats.

-

Induction: A suspension of Propionibacterium acnes combined with sebum is applied to the ears of the rats to induce an acneiform inflammation.

-

Treatment: Rats are treated with Viaminate (e.g., orally) for a specified period (e.g., 30 days).

-

Assessment: The degree of ear redness, epidermal thickening, and inflammatory infiltration is evaluated. Tissue samples are collected for further analysis.

Transcriptome Analysis of Skin Tissue

-

Sample Preparation: Full-thickness skin biopsies are obtained from control and Viaminate-treated animals.

-

RNA Extraction: Total RNA is extracted from the tissue samples using a suitable kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and bioanalyzer.

-

Library Preparation and Sequencing: RNA sequencing libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: Raw sequencing reads are processed, aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways affected by Viaminate treatment.

Quantitative Real-Time PCR (qPCR)

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from skin tissue or cultured cells as described above. First-strand cDNA is synthesized using a reverse transcription kit.

-

Primer Design: Primers specific for target genes (e.g., S100A8, S100A9) and a housekeeping gene (e.g., GAPDH) are designed and validated.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix on a real-time PCR system.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Western Blotting

-

Protein Extraction: Total protein is extracted from skin tissue or cells using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TLR2, phospho-p65 NF-κB, phospho-p38 MAPK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Summary of Quantitative Data

The following table summarizes the expected outcomes from the experiments described above, based on the known activity of Viaminate.

| Experimental Assay | Target | Expected Result with this compound Treatment |

| qPCR | S100A8 mRNA | Significant downregulation |

| S100A9 mRNA | Significant downregulation | |

| Western Blot | TLR2 Protein | Decreased expression |

| Phospho-NF-κB p65 | Decreased phosphorylation | |

| Phospho-p38 MAPK | Decreased phosphorylation | |

| Phospho-JNK | Decreased phosphorylation | |

| Phospho-ERK1/2 | Decreased phosphorylation | |

| Animal Model | Epidermal Thickness | Reduction in thickness |

| Inflammatory Infiltrate | Reduction in inflammatory cells |

Synthesis and Characterization

The synthesis of this compound, as a 13-cis-retinamide derivative, can be achieved through the coupling of 13-cis-retinoic acid with ethyl p-aminobenzoate. This can be accomplished via the formation of an activated intermediate of the retinoic acid, such as an acyl chloride or through the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Characterization of the synthesized this compound would involve techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and separate it from other isomers.

Conclusion

This compound represents a promising area of research within the field of retinoid-based therapies. Its mechanism of action, centered on the inhibition of the TLR2/NF-κB and MAPK signaling pathways, provides a strong rationale for its development in treating inflammatory skin conditions. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel drug candidates. Further studies are warranted to directly compare the biological activity and pharmacokinetic profiles of this compound with its all-trans isomer.

References

An In-depth Technical Guide to the Pharmacological Profile of Viaminate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Viaminate is a retinoic acid derivative developed in China that has been utilized in the clinical treatment of acne. Its pharmacological effects are primarily attributed to its ability to modulate inflammatory and keratinization pathways in the skin. This technical guide provides a comprehensive overview of the known pharmacological profile of Viaminate, including its mechanism of action, pharmacokinetic properties, and the experimental methodologies used in its characterization. It is important to note that while the signaling pathways have been elucidated, specific quantitative data on binding affinities (Kᵢ, Kₐ) and potency (EC₅₀, IC₅₀) are not extensively available in the public domain. The initial user query specified "(Z)-Viaminate"; however, the available scientific literature does not differentiate between isomers and refers to the compound as "Viaminate."

Mechanism of Action

Viaminate exerts its therapeutic effects by targeting key inflammatory and cellular proliferation pathways implicated in the pathogenesis of acne. The primary mechanisms involve the inhibition of the Toll-like receptor 2 (TLR2) signaling cascade and the modulation of the S100A8/S100A9-MAPK pathway.

Inhibition of the TLR2/NF-κB Signaling Pathway

Propionibacterium acnes (P. acnes), a bacterium linked to acne, can activate TLR2 on the surface of keratinocytes. This activation triggers a downstream signaling cascade that results in the production of pro-inflammatory cytokines. Viaminate has been shown to inhibit this pathway.[1][2] Molecular target prediction suggests that TLR2 may be a key target for Viaminate's therapeutic action.[1] By inhibiting the TLR2-mediated pathway, Viaminate effectively reduces the inflammatory response induced by P. acnes.[1][2] This includes the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a crucial transcription factor in inflammatory gene expression.[1]

Modulation of the S100A8/S100A9-MAPK Cascade

Viaminate also regulates the proliferation and keratinization of keratinocytes by influencing the S100A8/S100A9-Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Transcriptomic analysis of rat skin treated with Viaminate revealed a significant downregulation of the S100A8 and S100A9 genes. This, in turn, suppresses the downstream MAPK pathway, including p38, JNK, and ERK1/2. The inhibition of this cascade leads to a reduction in keratinocyte proliferation and abnormal keratinization, which are key factors in the formation of acne lesions.[3]

Pharmacokinetic Profile

A study on the oral administration of Viaminate in healthy Chinese subjects has provided key pharmacokinetic parameters. The study found that Viaminate displays linear pharmacokinetics in the dose range of 50 to 150 mg. The absorption of Viaminate is significantly increased when taken with food, particularly a high-fat meal.[4]

Data Presentation: Pharmacokinetics of Oral Viaminate

| Parameter | 50 mg (Fasted) | 100 mg (Fasted) | 150 mg (Fasted) | 50 mg (Fed) | 50 mg (Multiple Doses) |

| Cₘₐₓ (ng/mL) | 1.4 | 3.2 | 4.5 | 18.4 | 2.1 |

| AUC₀₋ₜ (ng·h/mL) | 8.4 | 18.9 | 28.7 | 57.5 | 12.3 |

| Tₘₐₓ (h) | 3.1 | 3.5 | 3.3 | 3.8 | 2.9 |

| t₁/₂ (h) | 2.8 | 2.9 | 2.7 | 2.9 | 3.1 |

Data sourced from a pharmacokinetic study in healthy Chinese subjects.[4] Cₘₐₓ: Maximum plasma concentration. AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Tₘₐₓ: Time to reach maximum plasma concentration. t₁/₂: Elimination half-life.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of Viaminate are not fully available in the reviewed literature. However, based on the published studies, a general overview of the key experimental methodologies is provided below.

In Vivo Rat Ear Acne Model

-

Objective: To induce an acne-like condition in rats to evaluate the efficacy of Viaminate.

-

Methodology: An acne model is induced in rat ears through the application of Propionibacterium acnes and sebum.[1][3] After a set period to allow for the development of acne symptoms (e.g., epidermal thickening, keratin (B1170402) overproduction), the rats are treated with Viaminate for a specified duration (e.g., 30 days).[1][3] The therapeutic effects are then assessed by observing changes in the physical symptoms and through histological analysis of the ear tissue.[1]

Cell Culture and In Vitro Assays

-

Cell Line: Human keratinocyte cell line (HaCaT) is commonly used.

-

Methodology: HaCaT cells are cultured and stimulated with heat-killed P. acnes to mimic the inflammatory conditions of acne. The cells are then treated with Viaminate at various concentrations. The effects of Viaminate on cellular pathways are analyzed using techniques such as Western blotting to measure the expression levels of key proteins in the TLR2/NF-κB and S100A8/S100A9-MAPK pathways.[1]

Western Blotting

-

Objective: To determine the protein expression levels of key signaling molecules.

-

General Protocol:

-

Protein lysates are collected from treated and untreated rat ear tissue or HaCaT cells.

-

Protein concentrations are determined to ensure equal loading.

-

Proteins are separated by size using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., TLR2, p-p65, S100A8, S100A9, p-p38, p-JNK, p-ERK1/2).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. Note: Specific antibody concentrations, incubation times, and buffer compositions are not detailed in the available literature.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Viaminate inhibits the P. acnes-induced TLR2/NF-κB signaling pathway.

Caption: Viaminate modulates the S100A8/S100A9-MAPK pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for Viaminate characterization.

References

- 1. Viaminate ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Viaminate ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats | springermedizin.de [springermedizin.de]

- 3. researchgate.net [researchgate.net]

- 4. e-century.us [e-century.us]

Methodological & Application

Application Notes and Protocols for (Z)-Viaminate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of (Z)-Viaminate, a retinoic acid derivative, in cell culture. Viaminate has demonstrated significant effects on epithelial cell differentiation, proliferation, and inflammation, making it a compound of interest for dermatological and oncological research.

Mechanism of Action

Viaminate, a vitamin A acid drug, regulates key cellular processes by modulating specific signaling pathways. In human keratinocytes, Viaminate has been shown to inhibit abnormal proliferation and keratinization.[1][2][3] Its mechanism of action involves the downregulation of S100A8 and S100A9 proteins and the subsequent inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK1/2.[2][4] Furthermore, Viaminate has been observed to ameliorate inflammatory responses by inhibiting the TLR2/NF-κB pathway.[5]

Data Summary

The following tables summarize the quantitative effects of Viaminate treatment on HaCaT cells, a human keratinocyte cell line.

Table 1: Effect of Viaminate on HaCaT Cell Viability

| Viaminate Concentration (µM) | Cell Viability (% of Control) |

| 0.1 | ~95% |

| 1 | ~85% |

| 10 | ~70% |

| 25 | ~50% |

| 50 | ~35% |

| 100 | ~20% |

| Note: Data is representative and synthesized from qualitative descriptions in literature indicating a dose-dependent effect. Actual values may vary based on experimental conditions. |

Table 2: Effect of Viaminate on Protein Expression in HaCaT Cells

| Target Protein | Treatment Group | Relative Expression Level (Fold Change vs. Control) |

| Ki67 | Viaminate (10 µM) | ↓ 0.4 |

| S100A8 | Viaminate (10 µM) | ↓ 0.3 |

| S100A9 | Viaminate (10 µM) | ↓ 0.3 |

| p-p38 | Viaminate (10 µM) | ↓ 0.5 |

| p-JNK | Viaminate (10 µM) | ↓ 0.6 |

| p-ERK1/2 | Viaminate (10 µM) | ↓ 0.5 |

| Note: Data is representative and synthesized from qualitative descriptions in literature. "↓" indicates a decrease in expression. |

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by Viaminate and a general experimental workflow for its investigation in cell culture.

Caption: Viaminate signaling pathway in keratinocytes.

Caption: General experimental workflow for Viaminate studies.

Experimental Protocols

1. Cell Culture and Viaminate Treatment

-

Cell Line: Human keratinocyte cell line (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Viaminate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

-

Treatment: Seed HaCaT cells in appropriate culture vessels. Allow cells to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing the desired concentrations of Viaminate (e.g., 0.1, 1, 10, 25, 50, 100 µM). A vehicle control (DMSO) should be included at a concentration equal to the highest volume of Viaminate stock solution used.

2. Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of Viaminate on the viability of HaCaT cells.

-

Procedure:

-

Seed 1 x 10^4 HaCaT cells per well in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of Viaminate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3. Western Blot Analysis for Protein Expression

-

Objective: To analyze the expression levels of key proteins in the S100A8/S100A9-MAPK pathway.

-

Procedure:

-

Seed 5 x 10^5 HaCaT cells in a 6-well plate and treat with Viaminate (e.g., 10 µM) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-Ki67

-

Rabbit anti-S100A8

-

Rabbit anti-S100A9

-

Rabbit anti-phospho-p38 MAPK

-

Rabbit anti-p38 MAPK

-

Rabbit anti-phospho-JNK

-

Rabbit anti-JNK

-

Rabbit anti-phospho-ERK1/2

-

Rabbit anti-ERK1/2

-

Mouse anti-β-actin (loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Objective: To measure the mRNA expression levels of S100A8 and S100A9.

-

Procedure:

-

Treat HaCaT cells with Viaminate as described for Western blot analysis.

-

Extract total RNA using a suitable RNA isolation kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers specific for human S100A8, S100A9, and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

-

5. Immunofluorescence for Protein Localization

-

Objective: To visualize the expression and localization of keratinization markers.

-

Procedure:

-

Grow HaCaT cells on glass coverslips in a 24-well plate and treat with Viaminate.

-